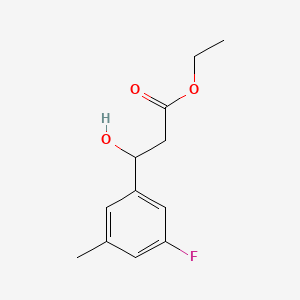
Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters This compound is characterized by the presence of a fluoro-substituted aromatic ring and a hydroxypropanoate ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-(3-fluoro-5-methylphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
- Ethyl 3-(3-fluoro-5-methylphenyl)-2-propenoate
- 3-Fluoro-5-methylphenylboronic acid
- 3-Fluoro-5-methylbenzeneboronic acid
Comparison: Ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate is unique due to the presence of both a hydroxy group and an ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The fluoro-substituted aromatic ring also imparts distinct electronic properties that can influence its reactivity and interactions with biological targets.
属性
分子式 |
C12H15FO3 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC 名称 |
ethyl 3-(3-fluoro-5-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI 键 |
BMVOIFFLAVIJFE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


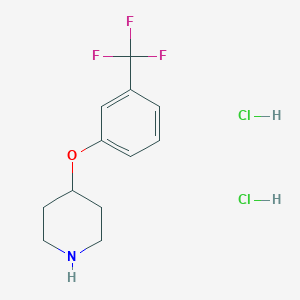
![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)

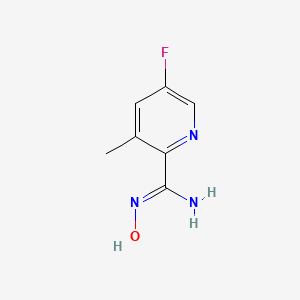
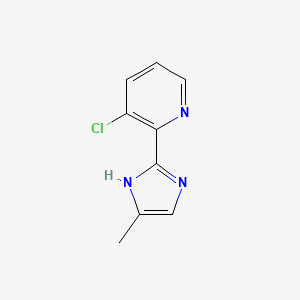
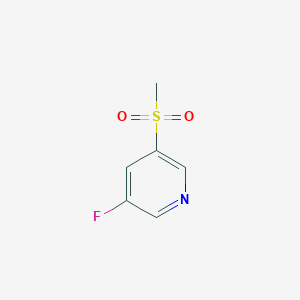
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
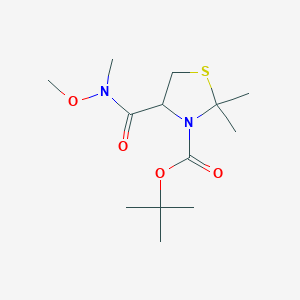

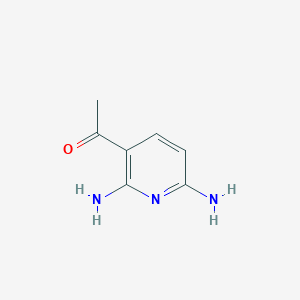
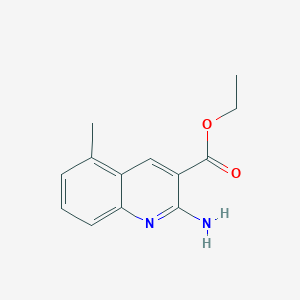
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)
